2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid

Thermal stability Process chemistry Solid-state characterization

Medicinal chemists targeting GPIIb/IIIa receptor antagonists often struggle to source a benzimidazole scaffold with a latent nitrile handle for efficient amidine conversion. This compound solves that problem: the 4-cyanophenyl group is a direct precursor to the essential benzamidine pharmacophore, with demonstrated nitrile-to-amidine yields of 58-88%. The 6-carboxylic acid provides a ready coupling site for β-alanine or sulfonamide appendages. Available at 97% purity, it ensures reproducible results in fragment-based drug discovery and API intermediate synthesis.

Molecular Formula C15H9N3O2
Molecular Weight 263.25 g/mol
CAS No. 175401-95-3
Cat. No. B060533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid
CAS175401-95-3
Synonyms2-(4-Cyanophenyl)-1H-benzimidazole-5-carboxylic acid
Molecular FormulaC15H9N3O2
Molecular Weight263.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C2=NC3=C(N2)C=C(C=C3)C(=O)O
InChIInChI=1S/C15H9N3O2/c16-8-9-1-3-10(4-2-9)14-17-12-6-5-11(15(19)20)7-13(12)18-14/h1-7H,(H,17,18)(H,19,20)
InChIKeyHRUUSKALOILBKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid: A Specialized Benzimidazole Building Block


2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid (CAS 175401-95-3) is a heterocyclic compound featuring a benzimidazole core with a 4-cyanophenyl substituent at the 2-position and a carboxylic acid group at the 6-position [1]. With a molecular formula of C15H9N3O2 and a molecular weight of 263.25 g/mol, it belongs to the class of 2-aryl-1H-benzimidazole-6-carboxylic acids, which serve as privileged scaffolds in medicinal chemistry and as key intermediates for pharmaceutical synthesis [2]. The compound is commercially available at 97% purity from Thermo Scientific (formerly Alfa Aesar) and is characterized by a high melting point (>300 °C) and a predicted logP of approximately 2.58, indicating moderate lipophilicity amenable to further derivatization .

Building block Nitrile-functionalized benzimidazole scaffold
Functionality Carboxylic acid handle for amide coupling
Thermal stability High thermal robustness for demanding synthesis
Supply Reliable sourcing through global distributor

Why Generic 2-Arylbenzimidazole-6-carboxylic Acids Cannot Replace This Compound


The 4-cyanophenyl moiety in 2-(4-cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid is not interchangeable with other 4-substituted phenyl analogs (e.g., H, Cl, F, OMe, NO2) without fundamentally altering downstream synthetic utility and biological target engagement. The nitrile group serves as a latent precursor for amidine and amidoxime functionalities—transformations that are central to generating pharmacologically active antithrombotic agents, as documented in patent literature where cyano-substituted benzimidazoles are explicitly designated as valuable intermediates for preparing potent GPIIb/IIIa inhibitors [1]. Furthermore, the electron-withdrawing nature of the cyano group (Hammett σp = 0.66) modulates the acidity of the benzimidazole NH (predicted pKa ~10.96) and the reactivity of the 6-carboxylic acid toward amide coupling, directly impacting conjugation efficiency and final compound yield . Substituting with a chloro, fluoro, methoxy, or unsubstituted phenyl analog alters these electronic parameters and eliminates the nitrile-to-amidine conversion pathway, rendering generic substitution unsuitable for applications requiring this specific chemical handle.

Synthetic pathway mismatch
Nitrile-to-amidine conversion unavailable in H, Cl, F, or OMe analogs.
Electronic modulation shift
Cyano group electron withdrawal differs from halogen/methoxy, altering coupling reactivity and target engagement.
Thermal and supply variability
Thermal stability and commercial traceability may vary among analog suppliers.

Quantitative Differentiation Evidence: Comparator-Based Selection Data


Thermal Stability Advantage Versus 4-Substituted Phenyl Analogs

2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid exhibits a melting point >300 °C, which is substantially higher than the unsubstituted 2-phenyl analog and comparable or superior to other 4-substituted phenyl derivatives [1]. This elevated thermal stability is critical for reactions requiring elevated temperatures, such as amide coupling in high-boiling solvents or melt-phase syntheses, and for long-term storage stability under non-refrigerated conditions .

Thermal Stability
Cross-study comparable
Target mp >300 °C vs. analog 257–259 °C
Supports elevated-temperature synthesis
Higher lattice energy from H-bonding
Thermal stability Process chemistry Solid-state characterization

Nitrile-to-Amidine Conversion as a Unique Chemical Handle

The 4-cyano substituent uniquely enables direct conversion to amidine (via LiHMDS or Pinner reaction) or amidoxime (via hydroxylamine treatment), transformations that are impossible for the 4-H, 4-Cl, 4-F, 4-OMe, and 4-NO2 analogs [1]. Patent US6248770 explicitly identifies benzimidazoles wherein Rc is a cyano group as 'valuable intermediates for preparing the other compounds of general formula I,' specifically those bearing an amidino group that exhibit antithrombotic activity through GPIIb/IIIa receptor antagonism . A literature procedure demonstrates the conversion of 2-(4-cyanophenyl)-1H-benzimidazole to its corresponding amidoxime [4-(1H-benzoimidazol-2-yl)-N-hydroxy-benzamidine] by treatment with hydroxylamine under alkaline conditions, establishing a precedented synthetic pathway directly applicable to the 6-carboxylic acid analog [2].

Amidine Conversion
Class-level inference
58–88% yield via LiHMDS
Supports antithrombotic candidate synthesis
Pathway unavailable in non-nitrile analogs
Synthetic intermediate Antithrombotic agents GPIIb/IIIa inhibitors Prodrug design

Electronic Modulation: Hammett Substituent Constant Comparison

The 4-cyano group imparts a strong electron-withdrawing effect (Hammett σp = 0.66) on the benzimidazole ring system, which is measurably distinct from the 4-chloro (σp = 0.23), 4-fluoro (σp = 0.06), 4-methoxy (σp = -0.27), and unsubstituted phenyl (σp = 0.00) analogs [1]. This electronic modulation directly influences the acidity of the benzimidazole N–H proton, the nucleophilicity of the 6-carboxylate for coupling reactions, and the overall electron density of the scaffold for π-stacking interactions with biological targets. The predicted logD (pH 7.4) of -0.55 for the target compound reflects significant ionization of the carboxylic acid at physiological pH, which, combined with the electron-withdrawing cyano group, results in a distinct pharmacokinetic profile compared to the more lipophilic 4-chloro analog .

Electronic Effect
Class-level inference
σp 0.66 (CN) vs. 0.23 (Cl), 0.06 (F)
Distinct electron-withdrawing profile
Modulates acidity and coupling reactivity
Structure-activity relationship Electronic effects Reactivity prediction

Commercial Availability and Purity Across the Analog Series

2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid is available from Thermo Scientific (Alfa Aesar) at 97% purity in quantities of 250 mg, 1 g, and 5 g . In contrast, the 4-chloro analog (CAS 174422-14-1) is typically offered at ≥97% purity from specialty vendors, the 4-fluoro analog (CAS 850705-30-5) at unspecified purity levels, the 4-methoxy analog (CAS 174422-17-4) at ≥95% purity, and the 4-nitro analog (CAS 69570-99-6) at ≥97% from niche suppliers . The availability of the cyano-substituted compound through a major global distributor (Thermo Fisher) with documented MDL number (MFCD20265213), InChI Key (HRUUSKALOILBKF-UHFFFAOYSA-N), and CAS registry ensures consistent quality, traceability, and reliable restocking timelines that are not uniformly guaranteed for all comparator analogs .

Supply Chain
Cross-study comparable
Thermo Scientific/Alfa Aesar, MDL MFCD20265213
Reliable global sourcing
Documented supply chain vs. niche suppliers
Procurement Vendor comparison Purity specifications Supply chain

Safety and Handling Profile: GHS Classification

According to the Globally Harmonized System (GHS) Safety Data Sheet, 2-(4-cyanophenyl)-1H-benzimidazole-6-carboxylic acid requires standard precautions: avoid dust formation, use personal protective equipment, and ensure adequate ventilation . The compound is classified as a skin and eye irritant and is harmful if swallowed . While comprehensive toxicological data are limited for this specific compound (as indicated by 'no data available' for several GHS categories), the available hazard statements enable appropriate risk mitigation during handling . This transparency in safety documentation, coupled with the compound's high melting point (>300 °C), reduces concerns about volatile exposure during weighing and transfer—a practical advantage over lower-melting or more volatile analogs.

Handling Safety
Supporting evidence
Non-volatile solid, mp >300 °C
Facilitates safe laboratory handling
Standard GHS precautions; data limited
Laboratory safety Risk assessment Chemical handling

Predicted Physicochemical Profile and Drug-Likeness Parameters

The predicted physicochemical profile of 2-(4-cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid places it in a favorable region of drug-like chemical space: ACD/LogP = 2.58, Polar Surface Area (PSA) = 90 Ų, zero Rule-of-5 violations, and 3 freely rotatable bonds . Comparative analysis across the 4-substituted phenyl series reveals that the cyano analog uniquely combines moderate lipophilicity (LogP 2.58) with a high proportion of polar surface area attributable to the nitrile (contributing ~24 Ų to PSA) and carboxylic acid groups . The 4-methoxy analog (LogP ~2.3 estimated) has comparable lipophilicity but with electron-donating character, while the 4-nitro analog (LogP ~2.0 estimated) has lower lipophilicity but with a reducible nitro group that can generate reactive intermediates [1]. This combination of properties positions the cyano analog as a versatile fragment for lead optimization campaigns requiring balanced polarity and the capacity for late-stage functionalization.

Drug-likeness
Cross-study comparable
LogP 2.58, PSA 90 Ų, 0 Ro5 violations
Fragment-compatible physicochemical profile
Predicted values; experimental validation needed
Drug-likeness Physicochemical descriptors Lead optimization Fragment-based design

Optimal Application Scenarios Based on Differential Evidence


Synthesis of Amidine- and Amidoxime-Containing Antithrombotic Candidates

This compound is the preferred starting material for medicinal chemistry programs targeting GPIIb/IIIa receptor antagonists, where the 4-cyanophenyl group serves as a direct precursor to the benzamidine pharmacophore essential for high-affinity binding to the fibrinogen receptor [1]. The nitrile-to-amidine conversion, demonstrated in 58–88% yield for related benzimidazole scaffolds, provides a concise synthetic route that cannot be replicated using 4-chloro, 4-fluoro, 4-methoxy, or unsubstituted phenyl analogs [2]. The 6-carboxylic acid concurrently offers a handle for amide coupling to introduce the acidic β-alanine or sulfonamide moiety required for potent antiplatelet activity [1].

Fragment-Based Drug Discovery with Nitrile-Containing Benzimidazole Scaffolds

With a molecular weight of 263.25 Da, zero Rule-of-5 violations, a balanced LogP of 2.58, and a PSA of 90 Ų, this compound meets all criteria for a high-quality fragment in fragment-based drug discovery (FBDD) campaigns [1]. The 4-cyanophenyl moiety provides a distinct electronic signature (σp = 0.66) compared to halogen or methoxy analogs, enabling access to structure-activity relationships that probe electron-deficient aromatic interactions with target proteins [2]. The nitrile can serve as a hydrogen bond acceptor, a dipole modulator, or a latent functional group for late-stage diversification [1].

Preparation of pH-Sensing and Coordination Chemistry Probes

The demonstrated conversion of the 4-cyanophenyl benzimidazole scaffold to amidoxime derivatives, which exhibit pH-dependent spectral behavior in methanol and DMSO, positions this compound as a versatile precursor for optical chemosensors and metal-coordinating ligands [1]. The 6-carboxylic acid provides an additional coordination site or a conjugation handle for immobilization onto surfaces or biomolecules, while the high thermal stability (>300 °C) ensures robust performance under demanding analytical conditions [2].

Angiotensin II AT1 Receptor Antagonist Intermediate Synthesis

Benzimidazole-6-carboxylic acids are established core structures in nonpeptidic angiotensin II AT1 receptor antagonists, a class that includes telmisartan and candesartan [1]. The 4-cyanophenyl substituent offers a unique electronic profile for SAR exploration at the 2-position of the benzimidazole ring, where modifications are known to modulate receptor binding affinity and selectivity [2]. The commercial availability of this compound at 97% purity from a major global distributor ensures consistent quality for iterative medicinal chemistry optimization [3].

Application
Selection Property
Validation Focus
Amidine/amidoxime antithrombotic candidate synthesis
Nitrile-to-amidine conversion pathway
Amidine pharmacophore assembly yield
Fragment-based drug discovery (FBDD)
Moderate lipophilicity, high polarity, zero Ro5 violations
Electron-deficient aromatic interaction profiling
pH-sensing probe and coordination chemistry
Amidoxime derivative formation
pH-dependent spectral behavior in solvent
Angiotensin II AT1 receptor antagonist intermediate
Benzimidazole-6-carboxylic acid core
2-position SAR receptor binding affinity
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